Polyphyllin C is a saponin compound that has been the subject of various studies due to its potential therapeutic applications, particularly in the field of oncology. Although the provided data does not specifically mention Polyphyllin C, it does include information on closely related compounds such as Polyphyllin D (PD) and Polyphyllin I (PPI), which are also derived from the plant Paris polyphylla. These compounds have been shown to exhibit cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and autophagy, and the inhibition of cell proliferation12345678910.
Polyphyllin D has been identified as a potential endoplasmic reticulum (ER) stress inducer, leading to apoptosis in non-small cell lung cancer (NSCLC) cells. It activates the ER stress-related proteins and genes, such as BiP/GRP78 and PDI, and initiates apoptosis through the mitochondrial pathway1. Similarly, Polyphyllin I has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells through the caspase-dependent pathway and to enhance apoptosis by inhibiting autophagy2. It also exhibits a synergistic antitumor effect with formosanin C, leading to cell cycle arrest and apoptosis in hepatocarcinoma cells3.
Polyphyllin I has been found to induce cell cycle arrest in gastric carcinoma cells by downregulating cyclin B1 and inhibiting the PDK1/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival4. In human glioma cells, Polyphyllin D induces apoptosis through the c-Jun NH2-terminal kinase pathway, affecting the expression of proteins associated with apoptosis5.
In the context of NSCLC, Polyphyllin I activates AMP-activated protein kinase (AMPK), leading to the suppression of cancer growth via the induction of autophagy6. This activation of AMPK is a critical step in the modulation of the mTOR signaling pathway, which is often dysregulated in cancer.
Polyphyllin I also induces mitophagic and apoptotic cell death in breast cancer cells by affecting mitochondrial dynamics and increasing the levels of mitochondrial PINK1, which is involved in the regulation of mitophagy7.
The ability of Polyphyllin D to activate major apoptotic pathways makes it an attractive lead for anticancer therapeutics1. The combination of Polyphyllin I with other compounds, such as chloroquine, has shown synergistic effects in the treatment of liver cancer2. Moreover, the combination of Polyphyllin I and formosanin C has potential for future use in phytomedicine due to their synergistic anti-tumor effects3.
Polyphyllin I's inhibition of the PDK1/Akt/mTOR pathway and its ability to induce cell cycle arrest make it relevant for gastric cancer treatment4. Additionally, Polyphyllin G has been investigated for its role in inducing apoptosis and autophagy in human oral cancer cells, suggesting its potential as an antitumor drug for oral squamous cell carcinoma9.
Polyphyllin I has been shown to inhibit gastric cancer cell proliferation by downregulating the expression of fibroblast activation protein alpha (FAP) and hepatocyte growth factor (HGF) in cancer-associated fibroblasts (CAFs), indicating a novel mechanism of action against cancer10.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7